molecular formula C26H28ClN3O3S B3927056 N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

Cat. No.: B3927056
M. Wt: 498.0 g/mol
InChI Key: XMYISPHRCVHWGI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps. One common method involves the reaction of 3-chloroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 1-(diphenylmethyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets. It is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play a role in its anticonvulsant and antinociceptive effects . The compound may also interact with GABA A and TRPV1 receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3S/c1-34(32,33)30(24-14-8-13-23(27)19-24)20-25(31)28-15-17-29(18-16-28)26(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19,26H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYISPHRCVHWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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